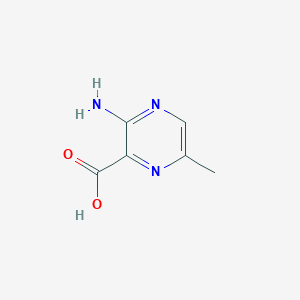

3-Amino-6-methylpyrazine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-6-methylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-3-2-8-5(7)4(9-3)6(10)11/h2H,1H3,(H2,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDYILWQCQIWFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4896-36-0 | |

| Record name | NSC338222 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

"3-Amino-6-methylpyrazine-2-carboxylic acid" IUPAC name

An In-Depth Technical Guide to 3-Amino-6-methylpyrazine-2-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

This compound is a heterocyclic organic compound of significant interest to the pharmaceutical and life sciences industries. As a derivative of pyrazine, it serves as a crucial building block, or scaffold, in the synthesis of complex molecules with diverse biological activities. Pyrazine derivatives are known to exhibit a wide range of pharmaceutical applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties[1]. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis protocols, and its pivotal role as a pharmacophore in modern drug development, with a particular focus on its application as an inhibitor of Fibroblast Growth Factor Receptor (FGFR) for cancer therapy.

Chemical Identity and Physicochemical Properties

IUPAC Name and Structure

The unambiguous identification of a chemical entity is foundational for all research and development. The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is This compound . Its chemical structure features a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This core is substituted with an amino group at position 3, a carboxylic acid group at position 2, and a methyl group at position 6.

The strategic placement of the amino and carboxylic acid groups creates a key bidentate chelation site and enables the formation of critical hydrogen bonds, a feature exploited in its biological applications, particularly in enzyme inhibition[2].

Physicochemical Data

A summary of the key physicochemical properties for the closely related methyl ester and the parent compound (3-aminopyrazine-2-carboxylic acid) are presented below. Data for the specific 6-methyl derivative is less commonly published; however, these values provide a reliable baseline for experimental design.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₆H₇N₃O₂ | [3][4] |

| Molecular Weight | 153.14 g/mol | [3][4] |

| CAS Number | 6761-50-8 (for 5-methyl isomer) | [3][4] |

| Appearance | Expected to be a solid powder | [5] |

| Melting Point | ~205-210 °C (dec.) (for parent compound) |

Note: Data for isomers and parent compounds are provided for reference due to the limited availability of specific data for the 6-methyl isomer.

Spectroscopic Profile

Characterization of this compound relies on standard spectroscopic techniques. Based on studies of the parent compound, 3-aminopyrazine-2-carboxylic acid (APC), the following spectral features are expected[6]:

-

¹H NMR: The proton spectrum in a solvent like DMSO-d₆ would show a singlet for the aromatic proton on the pyrazine ring, distinct signals for the amino (NH₂) protons, a broad signal for the carboxylic acid (COOH) proton, and a singlet for the methyl (CH₃) protons. The addition of the methyl group at the 6-position distinguishes it from its 5-methyl isomer or the unsubstituted parent compound.

-

¹³C NMR: The carbon spectrum will display distinct signals for the six unique carbon atoms, including the two quaternary carbons of the pyrazine ring, the two CH carbons, the carboxylic acid carbon, and the methyl carbon.

-

FTIR Spectroscopy: The infrared spectrum is characterized by N-H stretching vibrations for the amino group (typically around 3480 cm⁻¹ and 3390 cm⁻¹) and a strong carbonyl (C=O) stretch for the carboxylic acid[6]. O-H stretching from the carboxylic acid will also be present as a broad band.

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would readily show the protonated molecular ion [M+H]⁺, confirming the molecular weight.

Synthesis and Purification

The synthesis of derivatives from 3-amino-pyrazine-2-carboxylic acid scaffolds is a well-established process in medicinal chemistry. The primary challenge lies in the selective activation of the carboxylic acid for amide bond formation without interfering with the amino group on the pyrazine ring. Two robust, field-proven methods are commonly employed[7].

Rationale for Synthetic Strategy

Direct amide coupling is the most efficient route to generate libraries of derivatives from the core acid. The choice of coupling reagent is critical.

-

Carbodiimide-based reagents are effective but can lead to side reactions.

-

1,1'-Carbonyldiimidazole (CDI) is an excellent alternative. It reacts with the carboxylic acid to form a highly reactive acylimidazolide intermediate, releasing CO₂ and imidazole. This intermediate then reacts cleanly with a chosen amine to form the desired amide, making purification straightforward[7].

-

Propylphosphonic Anhydride (T3P®) is another powerful coupling reagent that converts the carboxylic acid's oxygen into a good leaving group, facilitating amide bond formation with high yields and purity[1].

The workflow below illustrates a generalized synthesis pathway.

General Synthesis Workflow

Caption: Generalized workflow for the synthesis of amide derivatives.

Applications in Drug Development

The 3-aminopyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically relevant molecules. Its utility stems from its ability to act as a bioisostere for other aromatic systems and its capacity to form specific, stability-enhancing intramolecular and intermolecular hydrogen bonds[2].

Case Study: Inhibition of Fibroblast Growth Factor Receptor (FGFR)

A critical application of this scaffold is in the development of targeted cancer therapies. Aberrant FGFR signaling is a known oncogenic driver in various cancers[2]. Derivatives of 3-aminopyrazine-2-carboxamide have been designed as potent FGFR inhibitors[2].

Mechanism of Action: The 3-aminopyrazine core is instrumental in binding to the hinge region of the FGFR kinase domain, which is the ATP-binding pocket. Molecular docking studies reveal that the pyrazine nitrogen and the 3-amino group form crucial hydrogen bonds with backbone residues of the kinase hinge (e.g., E565 and A567 in FGFR2)[2]. This interaction mimics the binding of adenine from ATP, thus competitively inhibiting the enzyme's kinase activity. This blockade prevents the phosphorylation of downstream substrates, thereby halting the pro-proliferative and anti-apoptotic signals.

FGFR Signaling Pathway and Inhibition

Caption: Simplified FGFR signaling pathway and point of inhibition.

Foundation for Antimicrobial Agents

The pyrazine ring is central to the action of Pyrazinamide (PZA), a first-line medication for treating tuberculosis[7]. PZA is a prodrug that is converted in mycobacteria to pyrazinoic acid (POA), its active form. While this compound is not PZA, its structural similarity makes its derivatives promising candidates for new antimicrobial agents. The proposed mechanism for POA involves the inhibition of fatty acid synthase I (FAS-I), which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall[7].

Experimental Protocols

The following protocols are provided as a validated starting point for researchers. All handling of chemicals should be performed in a fume hood with appropriate personal protective equipment.

Protocol: Synthesis of N-Benzyl-3-amino-6-methylpyrazine-2-carboxamide

This protocol is adapted from established procedures for the synthesis of related carboxamides[7].

Materials:

-

This compound

-

1,1'-Carbonyldiimidazole (CDI)

-

Benzylamine

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Deionized Water

-

Microwave synthesis vials

Procedure:

-

To a microwave reaction vial, add this compound (1.0 mmol, 1.0 equiv).

-

Add anhydrous DMSO (3 mL) to dissolve the starting material.

-

Add CDI (1.3 mmol, 1.3 equiv) to the solution. Stir at room temperature. Effervescence (CO₂ evolution) should be observed. Allow the mixture to stir for 15-20 minutes until bubbling ceases, indicating the formation of the activated acylimidazolide intermediate.

-

To the activated acid mixture, add benzylamine (1.5 mmol, 1.5 equiv) dropwise.

-

Seal the vial and place it in a microwave reactor. Irradiate at 120 °C for 20 minutes.

-

After cooling to room temperature, pour the reaction mixture into 30 mL of cold deionized water.

-

The solid product should precipitate out of the solution. If not, the aqueous layer can be extracted with ethyl acetate.

-

Collect the crude solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure amide.

-

Confirm the structure and purity using NMR, LC-MS, and melting point analysis.

Protocol: In Vitro FGFR Kinase Assay (Conceptual)

This protocol outlines the principles of a biochemical assay to test the inhibitory activity of a synthesized compound.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the FGFR enzyme. This is often detected using a luminescence-based system where the amount of ATP remaining after the reaction is quantified. A decrease in ATP consumption correlates with enzyme inhibition.

Procedure:

-

Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and a detergent.

-

In a multi-well plate, add the FGFR enzyme (e.g., recombinant human FGFR2 kinase domain) and the specific substrate peptide.

-

Add the test compound (e.g., the synthesized N-benzyl-3-amino-6-methylpyrazine-2-carboxamide) at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding a solution of ATP at a concentration near its Km value for the enzyme.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and add a detection reagent (e.g., Kinase-Glo®) that measures the amount of remaining ATP by producing a luminescent signal.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the controls. Plot the data to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Directions

This compound is more than a simple chemical; it is a versatile and powerful scaffold for the construction of biologically active molecules. Its proven utility in creating potent FGFR inhibitors for oncology highlights its value in targeted drug discovery[2]. Furthermore, its structural relationship to the anti-tubercular drug Pyrazinamide suggests a rich, underexplored potential in the development of novel anti-infective agents[1][7].

Future research should focus on expanding the library of derivatives based on this core, exploring substitutions at the amine and methyl positions to fine-tune selectivity and pharmacokinetic properties. Investigating its potential as a metal-chelating agent in bioinorganic chemistry could also open new therapeutic avenues[8]. As our understanding of disease pathways deepens, scaffolds like this compound will remain essential tools for the rational design of next-generation therapeutics.

References

-

Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Pauk, K., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. [Link]

-

Patil, V., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

ResearchGate. (n.d.). The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives. Publication Page. [Link]

-

Gabr, I. M., et al. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Journal of Coordination Chemistry. [Link]

-

ChemSynthesis. (n.d.). 3-amino-6-dimethylaminopyrazine-2-carboxylic acid. Substance Page. [Link]

-

PubChem. (n.d.). 3-Amino-5-methylpyrazine-2-carboxylic acid. Compound Summary. [Link]

-

Trade Science Inc. (2009). Complexes of 3-aminopyrazine-2-carboxylic acid. Inorganic Chemistry - An Indian Journal. [Link]

-

Mary, Y. S., et al. (2015). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. International Journal of ChemTech Research. [Link]

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. achemtek.com [achemtek.com]

- 4. 3-Amino-5-methylpyrazine-2-carboxylic acid | C6H7N3O2 | CID 279233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Amino-6-methyl-pyrazine-2-carboxylic acid methyl ester | 2032-84-0 [sigmaaldrich.com]

- 6. nanoient.org [nanoient.org]

- 7. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Chemical Chameleon: Harnessing the Reactivity of the Amino Group on the Pyrazine Ring

Executive Summary

The pyrazine ring, a 1,4-diazine, represents a cornerstone scaffold in medicinal chemistry, appearing in antitubercular agents (Pyrazinamide), kinase inhibitors, and flavorants. However, the introduction of an amino group at the C2 position creates a unique electronic paradox. 2-Aminopyrazine is simultaneously an electron-deficient heteroaromatic system and a weak nucleophile.[1] This guide dissects the reactivity profile of the amino group on the pyrazine ring, providing researchers with actionable strategies to modulate its behavior for precise chemical functionalization.

The Electronic Paradox: Physicochemical Profile

To master the chemistry of aminopyrazine, one must first understand its electronic "push-pull" dynamic.

-

The Pull (Ring Deactivation): The two nitrogen atoms in the pyrazine ring (positions 1 and 4) are highly electronegative, exerting a strong inductive (-I) and mesomeric (-M) withdrawal effect. This makes the ring electron-deficient and resistant to electrophilic attack compared to benzene or pyridine.[1]

-

The Push (Amino Activation): The exocyclic amino group is an electron donor (+M), but its ability to donate electron density is severely compromised by the electron-poor ring.

Basicity Comparison (pKa)

The reduced basicity of 2-aminopyrazine compared to aniline and pyridine illustrates this electronic tension.[2]

| Compound | Structure | pKa (Conjugate Acid) | Electronic Context |

| Pyridine | C₅H₅N | 5.23 | Lone pair orthogonal to π-system.[1] |

| Aniline | Ph-NH₂ | 4.60 | Lone pair delocalized into phenyl ring.[1] |

| 2-Aminopyridine | C₅H₄N(NH₂) | 6.86 | Ring nitrogen protonation stabilized by amidine resonance.[1] |

| 2-Aminopyrazine | C₄H₃N₂(NH₂) | ~3.0 - 3.5 (Predicted) | Second nitrogen (N4) destabilizes the cation via inductive withdrawal. |

Key Insight: 2-Aminopyrazine is a significantly weaker base than 2-aminopyridine.[1] Protonation occurs preferentially at the ring nitrogen (N1) rather than the exocyclic amino group, but the overall basicity is suppressed by the second nitrogen at position 4.

Visualization: Resonance & Deactivation

The following diagram illustrates the resonance contributors that lower the electron density on the exocyclic nitrogen, reducing its nucleophilicity.

Figure 1: Resonance delocalization of the amino lone pair into the electron-deficient pyrazine ring.

Nucleophilic Reactivity: The Nitrogen Handle

Despite its low basicity, the exocyclic amino group can serve as a nucleophile in acylation and alkylation reactions, provided that forcing conditions or highly reactive electrophiles are used.

Acylation Strategies

Acylation is often the first step in a synthetic sequence, serving to protect the amine or to direct subsequent lithiation (Directed Ortho Metalation).

| Reagent | Conditions | Outcome | Application |

| Acetic Anhydride | Reflux, often neat or in AcOH | Acetyl-protection (Acetamide) | General protection; moderate yield.[1] |

| Pivaloyl Chloride | Et₃N, DMAP (cat.), CH₂Cl₂ | Pivaloyl-protection | Crucial for DoM. Steric bulk directs lithiation.[1] |

| Boc₂O | DMAP (cat.), THF, Reflux | Boc-protection | Mild conditions; easy deprotection.[1] |

Protocol: Synthesis of N-(Pyrazin-2-yl)pivalamide (DoM Precursor)

This protocol installs a robust directing group for subsequent functionalization.[1]

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon.

-

Dissolution: Dissolve 2-aminopyrazine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

-

Base Addition: Add Triethylamine (1.2 equiv) and DMAP (0.1 equiv) as a nucleophilic catalyst.

-

Acylation: Cool to 0°C. Dropwise add Pivaloyl chloride (1.1 equiv).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane).[1]

-

Workup: Quench with sat. NaHCO₃. Extract with DCM (3x).[1] Wash organics with brine, dry over Na₂SO₄.[1]

-

Purification: Recrystallize from Hexane/EtOAc.

-

Self-Validation: The disappearance of the broad NH₂ stretch (~3300 cm⁻¹) and appearance of the amide C=O stretch (~1680 cm⁻¹) in IR confirms conversion.

-

Modulating the Carbon Frame: Directed Ortho Metalation (DoM)

Direct Electrophilic Aromatic Substitution (EAS) on pyrazine is notoriously difficult due to the ring's electron deficiency.[1] Halogenation often requires harsh conditions or yields mixtures.[1]

The Superior Strategy: Directed Ortho Metalation (DoM).[1][3][4] By utilizing the acidity of the ring protons (C3-H), researchers can regioselectively functionalize the position ortho to the amino group. The amino group must first be converted into a Directing Group (DG), such as a pivalamide or carbamate.

Mechanism & Regioselectivity

The lithiation occurs preferentially at C3 (between the ring nitrogen and the amino group) due to the Complex Induced Proximity Effect (CIPE) , where the lithium coordinates to the directing group and the ring nitrogen.

Figure 2: Workflow for Directed Ortho Metalation (DoM) of protected aminopyrazine.

Protocol: C3-Functionalization via DoM

-

Reagents: N-Pivaloyl-aminopyrazine (1.0 equiv), LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (2.5 equiv), Electrophile (e.g., I₂, DMF, Aldehydes).

-

Lithiation:

-

Cool a solution of N-Pivaloyl-aminopyrazine in anhydrous THF to -78°C .

-

Add LiTMP dropwise (freshly prepared from TMP and n-BuLi).[1]

-

Stir for 1 hour at -78°C. The solution typically turns deep red/brown, indicating the lithiated species.

-

-

Quench: Add the Electrophile (3.0 equiv) rapidly.

-

Warming: Allow to warm to RT slowly over 2 hours.

-

Hydrolysis: Remove the pivaloyl group (if desired) using acid hydrolysis (6M HCl, reflux) to recover the free amine.[1]

The Exit Strategy: Diazotization & Sandmeyer Reactions

In drug discovery, the amino group is often a "handle" used to install other functionalities (Halogens, Nitriles, Hydroxyls) via diazonium salts. Due to the electron-withdrawing nature of the pyrazine ring, the diazonium intermediate is less stable than typical phenyldiazonium salts and requires careful handling.

Protocol: Synthesis of 2-Chloropyrazine (Sandmeyer)

This reaction converts the amino group into a chlorine atom, activating the position for subsequent S_NAr reactions.

-

Diazotization:

-

Sandmeyer Displacement:

-

Workup:

References

-

Basicity and pKa Prediction

-

Directed Ortho Metalation (DoM)

-

Turck, A., Plé, N., Mongin, F., & Quéguiner, G. "Advances in the Directed Metallation of Azines and Diazines (Pyridines, Pyrimidines, Pyrazines, Pyridazines, Quinolines, Isoquinolines and Naphthyridines). New Synthetic Applications and Strategies." Tetrahedron, 2001, 57(21), 4489-4505. Link

-

Snieckus, V.[1][5] "Directed Ortho Metalation.[1][3][4][5] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90(6), 879–933. Link

-

-

Diazotization and Sandmeyer

Sources

Methodological & Application

Application Note: Amide Coupling Strategies for 3-Amino-6-methylpyrazine-2-carboxylic Acid

This Application Note is designed for medicinal chemists and process scientists working with 3-Amino-6-methylpyrazine-2-carboxylic acid (AMPA) . It deviates from standard templates to address the specific electronic and steric anomalies of this scaffold.

Chemical Context & The "Ortho-Effect" Paradox

This compound (CAS: 28051-68-5) presents a classic "Push-Pull" conflict in heterocyclic chemistry. Before attempting a reaction, one must understand why standard peptide coupling protocols often result in low yields or complex impurity profiles with this specific molecule.

The Structural Challenge

-

Electronic Deactivation: The pyrazine ring is electron-deficient (π-deficient). This makes the C2-carboxylic acid less nucleophilic during the activation step (formation of the active ester) compared to a standard benzoic acid.

-

Intramolecular Hydrogen Bonding: The C3-amino group acts as a hydrogen bond donor to the C2-carbonyl oxygen. This "locks" the carboxylate in a pseudo-cyclic conformation, significantly reducing the electrophilicity of the carbonyl carbon toward external nucleophiles.

-

Competing Nucleophilicity: While the pyrazine ring deactivates the C3-amine, it remains a potential nucleophile. In the presence of highly reactive activating agents (like SOCl₂), there is a risk of self-condensation or formation of cyclic lumazine intermediates (cyclic imides).

Decision Matrix: Which Handle are you Coupling?

The protocol diverges strictly based on whether you are using AMPA as the Acid (Electrophile) or the Amine (Nucleophile).

Figure 1: Strategic decision tree for AMPA coupling based on functional role.

Scenario A: AMPA as the Acid (The Pyrazinamide Route)

Objective: Couple AMPA with an external amine (R-NH₂).

The Challenge: Over-activation leads to side reactions; under-activation leads to recovered starting material due to the H-bond lock. The Solution: Propylphosphonic Anhydride (T3P) is the superior reagent for this scaffold.[1] Unlike carbodiimides (EDC/DCC), T3P drives the reaction in a cyclic transition state that is less prone to epimerization (irrelevant here) but highly effective at overcoming the ortho-amino interference without requiring N-protection.

Protocol A1: The T3P Method (Recommended)

Best for: Scalability, ease of workup, and preventing side reactions.

Reagents:

-

AMPA (1.0 equiv)

-

Amine Partner (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: DIPEA (3.0 – 4.0 equiv) or Pyridine (excess)

-

Solvent: EtOAc (preferred) or DMF (if solubility is poor)

Step-by-Step:

-

Dissolution: Charge AMPA and the Amine Partner into the reactor/flask. Add solvent (EtOAc is preferred for easy workup; use DMF only if AMPA is insoluble).

-

Base Addition: Add DIPEA dropwise at 0°C. Stir for 10 minutes. Note: The solution may not be fully homogeneous yet.

-

Activation: Add T3P solution dropwise. Crucial: Maintain temperature < 5°C during addition to prevent exotherms that trigger polymerization.

-

Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

-

Workup:

Protocol A2: The HATU Method (High Throughput)

Best for: Small scale, library synthesis, or when T3P is unavailable.

Reagents:

-

AMPA (1.0 equiv)

-

HATU (1.1 – 1.2 equiv)

-

DIPEA (2.0 – 3.0 equiv)

-

Solvent: DMF or DMAc (anhydrous)

Step-by-Step:

-

Pre-activation: Dissolve AMPA and HATU in DMF.

-

Base: Add DIPEA immediately. Stir for 5 minutes. Observation: The solution should turn yellow (formation of the At-ester).

-

Coupling: Add the Amine Partner.

-

Time: Stir at RT for 1–12 hours.

-

Caution: HATU generates tetramethylurea byproducts which can be difficult to remove without column chromatography.

Scenario B: AMPA as the Amine (The "Inverse" Coupling)

Objective: Couple an external Carboxylic Acid (R-COOH) to the C3-Amino group of AMPA.

The Challenge: The C3-amine is extremely non-nucleophilic due to the electron-withdrawing pyrazine ring and the ortho-carboxylic acid. Standard HATU/EDC conditions will likely fail, yielding only the activated ester of the partner acid (R-CO-OBt) which eventually hydrolyzes back to starting material.

The Solution: MsCl / N-Methylimidazole (NMI) Activation. This method generates a highly reactive mixed anhydride in situ and uses NMI as a "super-nucleophilic" catalyst to transfer the acyl group to the poor pyrazine nucleophile.

Protocol B1: MsCl / NMI Method

Reference Grounding: This approach is specifically validated for electron-deficient aminopyrazines where other agents fail [1].

Reagents:

-

Carboxylic Acid Partner (1.0 equiv)

-

AMPA (protected as Methyl Ester if possible, otherwise use free acid with caution regarding oligomerization) (1.0 equiv)

-

Note: Ideally, esterify the C2-acid of AMPA first (e.g., to Methyl 3-amino-6-methylpyrazine-2-carboxylate) to prevent self-coupling.

-

-

Methanesulfonyl Chloride (MsCl) (1.5 equiv)[5]

-

N-Methylimidazole (NMI) (3.0 equiv)[5]

-

Solvent: DCM or THF

Step-by-Step:

-

Activation: Dissolve the Carboxylic Acid Partner in dry DCM.

-

Base: Add NMI. Cool to 0°C.

-

Agent: Add MsCl dropwise. Stir for 30 mins at 0°C. This forms the mixed mesyl-anhydride.

-

Coupling: Add the Pyrazine Amine (AMPA-ester).

-

Heat: Allow to warm to RT. If no reaction after 2 hours, heat to reflux (40-50°C). The NMI acts as a nucleophilic catalyst to transfer the acyl group.

Quantitative Comparison of Reagents

| Feature | T3P (Propylphosphonic Anhydride) | HATU | Acid Chloride (SOCl₂) |

| Primary Use | Coupling AMPA (as Acid) | Small scale screening | Large scale / difficult cases |

| Yield | High (>85%) | Moderate-High (60-80%) | Variable (Risk of side rxns) |

| Solubility | Excellent (EtOAc compatible) | Requires DMF/DMSO | Requires DCM/Toluene |

| Workup | Water wash only (Byproducts are water soluble) | Column Chromatography required | Distillation/Evaporation |

| Side Reactions | Low epimerization/cyclization | Guanidinylation of amine | Lumazine formation (Cyclization) |

| Cost | Moderate | High | Low |

Troubleshooting & QC Mechanisms

Mechanism of Failure: Lumazine Formation

When activating AMPA, if the external amine is slow to react (steric hindrance), the C3-amino group of AMPA can attack its own activated C2-carbonyl.

Figure 2: Kinetic competition between desired coupling and intramolecular cyclization.

QC Checkpoints

-

LCMS Monitoring:

-

Target Mass: [M+H]+

-

Common Impurity: Mass of [AMPA dimer] or [AMPA - H2O] (indicates cyclization).

-

-

Color Indicator:

-

T3P: Reaction should remain pale yellow. Dark brown/black indicates decomposition.

-

HATU: Deep orange is normal; precipitate formation usually indicates urea byproduct (filter off).

-

References

-

Gangarapu, N. R., et al. (2017). "NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids."[5] ChemistrySelect, 2(28), 7706–7710.

-

Dolezal, M., et al. (2009). "Synthesis and antimycobacterial evaluation of pyrazine-2-carboxylic acid derivatives." Molecules, 14(10), 4166-4179.

-

Archimica (Euticals). "T3P® (Propylphosphonic Anhydride) Application Note." T3P is a registered trademark of Archimica.

-

Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 116(19), 11754–11844.

Sources

Application Notes and Protocols for the Esterification of 3-Amino-6-methylpyrazine-2-carboxylic acid

Introduction: The Significance of Pyrazine Esters in Medicinal Chemistry

3-Amino-6-methylpyrazine-2-carboxylic acid and its ester derivatives are pivotal scaffolds in the landscape of modern drug discovery and development. The pyrazine ring, a nitrogen-containing heterocycle, is a bioisostere of various natural and synthetic compounds, enabling it to modulate biological targets with high specificity and efficacy. Esterification of the carboxylic acid moiety at the 2-position is a critical derivatization step, often employed to enhance pharmacokinetic properties such as cell permeability, solubility, and metabolic stability. These modifications can transform a biologically active acid into a more drug-like molecule, suitable for further development. Notably, derivatives of aminopyrazine carboxamides have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial targets in oncology. This guide provides a comprehensive overview of the synthetic strategies for the esterification of this compound, detailing field-proven protocols and the underlying chemical principles.

Reaction Mechanisms: A Tale of Two Pathways

The conversion of a carboxylic acid to an ester can be achieved through several mechanistic pathways. For a substrate like this compound, two primary, highly effective methods are the Fischer-Speier Esterification and an Acyl Chloride-mediated approach. The choice between these methods depends on the desired ester, the scale of the reaction, and the available starting materials.

Fischer-Speier Esterification: The Acid-Catalyzed Classic

This is a classic and straightforward method involving the reaction of the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is used, or the water formed is removed.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. A subsequent series of proton transfers and the elimination of a water molecule yield the ester.

Caption: Fischer-Speier Esterification Mechanism.

Acyl Chloride-Mediated Esterification: A High-Yield Alternative

For a more rapid and often higher-yielding reaction, the carboxylic acid can be first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[1] The resulting acyl chloride is then reacted with the desired alcohol in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

This method is particularly advantageous when dealing with less reactive alcohols or when milder reaction conditions are required. The mechanism involves the formation of a chlorosulfite intermediate from the reaction of the carboxylic acid with thionyl chloride, which then collapses to the acyl chloride with the release of sulfur dioxide and hydrogen chloride gases.[2] The highly electrophilic acyl chloride is then readily attacked by the alcohol to form the ester.

Caption: Acyl Chloride-Mediated Esterification Workflow.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of methyl, ethyl, and benzyl esters of this compound.

Protocol 1: Synthesis of Methyl 3-Amino-6-methylpyrazine-2-carboxylate

This protocol is adapted from a procedure for a similar pyrazine derivative and a patent describing the methylation of the sodium salt.[3]

Materials and Reagents:

-

This compound

-

Methanol (anhydrous)

-

Dimethyl sulfate

-

10% Sodium hydroxide solution

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Salt Formation: In a round-bottom flask, suspend this compound in a 10% sodium hydroxide solution. Heat the mixture on a steam bath with stirring until a clear solution is obtained (approximately 30 minutes).[3]

-

Isolation of Sodium Salt: Cool the solution, and the precipitated sodium salt of this compound will form. Filter the solid and air-dry it.[3]

-

Esterification: In a separate round-bottom flask equipped with a magnetic stirrer, suspend the dried sodium salt in anhydrous methanol.[3]

-

Addition of Methylating Agent: Carefully add dimethyl sulfate to the suspension at room temperature and stir the mixture for several hours.[3]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add water and extract the product with dichloromethane (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure methyl 3-amino-6-methylpyrazine-2-carboxylate.

Protocol 2: Synthesis of Ethyl 3-Amino-6-methylpyrazine-2-carboxylate via Fischer Esterification

This protocol is a generalized adaptation of the Fischer esterification for aminopyrazine carboxylic acids.

Materials and Reagents:

-

This compound

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend this compound in an excess of absolute ethanol.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) with stirring.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for several hours (typically 4-24 hours).

-

Reaction Monitoring: Monitor the progress of the reaction by TLC.

-

Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Neutralization and Extraction: To the residue, carefully add saturated sodium bicarbonate solution to neutralize the acid catalyst. Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude ethyl ester by column chromatography on silica gel.

Protocol 3: Synthesis of Benzyl 3-Amino-6-methylpyrazine-2-carboxylate via the Acyl Chloride Intermediate

This protocol utilizes the thionyl chloride method for a potentially more efficient synthesis, especially with a higher boiling point alcohol like benzyl alcohol.

Materials and Reagents:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or Toluene

-

Benzyl alcohol

-

Anhydrous pyridine or triethylamine

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube

-

Addition funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in anhydrous DCM or toluene. Add thionyl chloride (2-3 equivalents) dropwise at 0 °C.

-

Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases.

-

Removal of Excess Reagent: Cool the mixture and carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

Ester Formation: Dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve benzyl alcohol (1.2 equivalents) and anhydrous pyridine (1.5 equivalents) in anhydrous DCM.

-

Reaction: Cool the acyl chloride solution to 0 °C and add the benzyl alcohol/pyridine solution dropwise via an addition funnel.

-

Stirring: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Work-up and Extraction: Quench the reaction with water and separate the layers. Extract the aqueous layer with DCM.

-

Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution and brine. Dry over anhydrous magnesium sulfate.

-

Purification: Filter and concentrate the organic layer. Purify the crude benzyl ester by column chromatography on silica gel.

Data Summary and Characterization

The successful synthesis of the target esters must be confirmed by rigorous analytical characterization. Below is a summary of expected and reported data for related compounds, which can be used as a reference for the characterization of the title compounds.

Table 1: Summary of Reaction Conditions and Expected Products

| Ester | Method | Alcohol | Catalyst/Reagent | Solvent | Temperature |

| Methyl Ester | Salt Formation & Alkylation | Methanol | Dimethyl Sulfate | Methanol | Room Temp. |

| Ethyl Ester | Fischer Esterification | Ethanol | H₂SO₄ | Ethanol | Reflux |

| Benzyl Ester | Acyl Chloride | Benzyl Alcohol | SOCl₂, Pyridine | DCM/Toluene | 0°C to RT |

Characterization Data (Based on Analogous Compounds):

-

Methyl 3-aminopyrazine-2-carboxylate (a closely related compound) has been characterized by various spectroscopic methods.[4]

-

¹H NMR: The spectrum would be expected to show signals for the pyrazine ring protons, the amino group protons, and the methyl ester protons.

-

¹³C NMR: Signals corresponding to the carbon atoms of the pyrazine ring, the carbonyl carbon of the ester, and the methyl carbon would be expected.

-

FTIR (cm⁻¹): Characteristic peaks for N-H stretching of the amino group (around 3400-3200 cm⁻¹), C=O stretching of the ester (around 1720 cm⁻¹), and C-N and C-C stretching of the pyrazine ring are anticipated.[4]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the ester.

-

-

Ethyl 3-amino-6-methylpyrazine-2-carboxylate (C₈H₁₁N₃O₂):

-

Expected Molecular Weight: 181.19 g/mol .

-

¹H NMR: In addition to the pyrazine and amino protons, a triplet for the methyl group and a quartet for the methylene group of the ethyl ester would be expected.

-

¹³C NMR: Signals for the two carbons of the ethyl group would be present.

-

IR and MS: Similar characteristic peaks to the methyl ester, with adjustments for the ethyl group.

-

-

Benzyl 3-amino-6-methylpyrazine-2-carboxylate (C₁₃H₁₃N₃O₂):

-

Expected Molecular Weight: 243.26 g/mol .

-

¹H NMR: Signals for the aromatic protons of the benzyl group and a singlet for the benzylic methylene protons would be observed.

-

¹³C NMR: Signals for the aromatic carbons and the benzylic carbon of the benzyl group would be present.

-

IR and MS: Characteristic peaks would reflect the presence of the benzyl group.

-

Overall Experimental Workflow

The general workflow for the synthesis and characterization of the target esters is depicted below.

Caption: General workflow for the synthesis and characterization of esters.

Conclusion and Future Perspectives

The esterification of this compound is a fundamental transformation that opens avenues for the synthesis of a diverse library of compounds with potential therapeutic applications. The choice of the esterification method should be guided by the specific alcohol being used and the desired scale of the reaction. The protocols outlined in this guide provide robust starting points for researchers. Rigorous purification and comprehensive spectroscopic analysis are paramount to ensure the identity and purity of the final products. Further exploration of different ester derivatives could lead to the discovery of novel drug candidates with improved pharmacological profiles.

References

- DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.

- EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester.

- Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evalu

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.

- The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate.

- WO1998049133A1 - Process for esterification of amino acids and peptides.

- US2149279A - Derivatives of pyrazine carboxylic acid and processes for their production.

- General method to prepare amino acids benzyl esters and to isolate them...

- NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.

- Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube.

- Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes.

- Benzyl Esters. Organic Chemistry Portal.

- 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. Chemistry LibreTexts.

- Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.

- SOCl2 Reaction with Carboxylic Acids. Chemistry Steps.

- Synthesis and Characterization of 2,3,5,6-Tetraphenylpyrazine-N, N-Dioxide: New Nitrone Dimer Species.

- CN106220574A - A kind of preparation method of pyrazine carboxylic acid.

- Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Pharmaceutical Sciences and Research.

- Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase.

- Supplemental Inform

- 2-ethyl-6-methyl pyrazine, 13925-03-6. The Good Scents Company.

- 64882-36-6|Ethyl 3-amino-6-methylpyrazine-2-carboxyl

- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors.

- Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine.

- METHYL PYRAZINE-2-CARBOXYLATE(6164-79-0) 1H NMR spectrum. ChemicalBook.

- 1-benzylpiperazine - Organic Syntheses Procedure.

- Benzyl pyrazine-2-carboxyl

- An In-depth Technical Guide to 3-Amino-6-phenylpyrazine-2-carbonitrile: Discovery, Synthesis, and Potential Applic

- Identification of 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid as a Potential Inhibitor of Non-Nucleosidase Reverse Transcriptase Inhibitors through InSilico Ligand- and Structure-Based Approaches. MDPI.

- 3(5)-aminopyrazole - Organic Syntheses Procedure.

- US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.

- Benzyl piperazine-1-carboxyl

Sources

Protocol for the Evaluation of Anticancer Activity in Pyrazine Derivatives

Introduction & Scientific Rationale

Pyrazine derivatives (1,4-diazines) represent a privileged scaffold in medicinal chemistry due to their ability to mimic peptide bonds and interact with diverse biological targets, including kinases (e.g., VEGFR, Aurora kinase) and tubulin. However, the electron-deficient nature of the pyrazine ring and the potential for redox activity in specific derivatives (e.g., highly conjugated pyrazolo[3,4-b]pyrazines) present unique challenges in bioassay interpretation.

This protocol moves beyond generic screening instructions.[1] It integrates "self-validating" controls to detect false positives caused by chemical interference—a common pitfall when testing nitrogen-heterocycles—and provides a robust workflow for elucidating the Mechanism of Action (MoA).

Phase 1: Compound Preparation & Quality Control

Before biological testing, the physicochemical behavior of the derivative in solution must be established to prevent precipitation-induced false toxicity.

Solubility & Stability Protocol

-

Solvent: Dimethyl sulfoxide (DMSO) is the standard.

-

Stock Concentration: Prepare a 10 mM or 20 mM stock solution.

-

Critical Check: Many pyrazine derivatives are hydrophobic.[2]

-

Step: Dilute stock 1:1000 in cell culture media (final 0.1% DMSO).

-

Observation: Check for crystal formation under 20x microscopy. If crystals form, the IC50 data will be invalid.

-

Action: If insoluble, use a co-solvent system (e.g., PEG400) or reduce maximum test concentration.

-

Phase 2: Primary Cytotoxicity Screening

The "False-Positive" Check (MTT vs. SRB)

Expert Insight: Pyrazine derivatives containing free amine or thiol groups can non-enzymatically reduce MTT tetrazolium salts to formazan, leading to an underestimation of cytotoxicity (false viability).

Validation Step:

-

Incubate cell-free media containing the pyrazine derivative (at highest concentration, e.g., 50 µM) with MTT reagent for 4 hours.

-

Measure absorbance at 570 nm.

-

Result: If Absorbance > Media Blank, the compound chemically reduces MTT.

-

Corrective Action: Switch to the Sulforhodamine B (SRB) Assay or ATP-luminescence (CellTiter-Glo) , which are not redox-dependent.

-

Standard Cytotoxicity Protocol (SRB Method)

Recommended for pyrazines to avoid redox interference.

Materials:

-

Cell Lines: A549 (Lung), MCF-7 (Breast), HepG2 (Liver).

-

Reagents: Trichloroacetic acid (TCA), SRB dye, Tris base.

Procedure:

-

Seeding: Seed 5,000–10,000 cells/well in 96-well plates. Incubate 24h for attachment.

-

Treatment: Add pyrazine derivatives (serial dilutions: 0.1, 1, 5, 10, 50, 100 µM). Include 0.1% DMSO vehicle control.

-

Fixation: After 48h/72h, fix cells by adding cold 50% TCA (final concentration 10%) for 1h at 4°C.

-

Staining: Wash 5x with water. Dry. Add 0.4% SRB solution (in 1% acetic acid) for 30 min.

-

Solubilization: Wash 4x with 1% acetic acid. Dissolve bound dye in 10 mM Tris base.

-

Measurement: Read OD at 510 nm.

Data Analysis: Calculate % Cell Growth inhibition and determine IC50 using non-linear regression (Sigmoidal Dose-Response).

Phase 3: Mechanistic Profiling (MoA)

If a derivative shows potent IC50 (<10 µM), proceed to determine the mechanism. Pyrazines frequently induce apoptosis via the mitochondrial pathway or arrest the cell cycle at G2/M (tubulin interference).

Experimental Workflow Diagram

Caption: Integrated workflow for evaluating pyrazine derivatives, prioritizing solubility checks and non-interfering screening assays.

Apoptosis Detection (Annexin V-FITC/PI)

Distinguishes between early apoptosis, late apoptosis, and necrosis.

Protocol:

-

Treatment: Treat cells with IC50 concentration of the derivative for 24h.

-

Harvest: Trypsinize cells (gentle handling to avoid mechanical damage).

-

Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

-

Incubation: 15 min at RT in the dark.

-

Flow Cytometry:

-

Q1 (Annexin-/PI+): Necrotic.

-

Q2 (Annexin+/PI+): Late Apoptotic.

-

Q3 (Annexin-/PI-): Live.

-

Q4 (Annexin+/PI-): Early Apoptotic.

-

Mitochondrial Membrane Potential (ΔΨm) Assay

Many pyrazines (e.g., Tetramethylpyrazine analogs) target mitochondria, causing ROS generation and membrane depolarization.

Protocol (JC-1 Dye):

-

Principle: JC-1 forms red aggregates in healthy mitochondria (high potential) and green monomers in depolarized mitochondria (low potential).

-

Staining: Incubate treated cells with JC-1 (2 µM) for 20 min at 37°C.

-

Analysis: Measure fluorescence ratio (Red/Green). A decrease in the ratio indicates mitochondrial dysfunction.

Molecular Pathway Visualization

Caption: Proposed intrinsic apoptotic pathway triggered by pyrazine derivatives, involving ROS generation and Caspase activation.

Phase 4: Data Reporting & Interpretation

Troubleshooting Matrix

| Observation | Possible Cause | Verification/Solution |

| High background in MTT | Chemical reduction by pyrazine | Incubate compound + MTT without cells. Switch to SRB assay. |

| Precipitation in wells | Low solubility in media | Check under microscope. Use PEG400 or lower concentration. |

| Inconsistent IC50 | Compound instability | Prepare fresh stock; check stability by HPLC after 24h in media. |

| High Fluorescence (Flow Cytometry) | Autofluorescence of compound | Run unstained treated cells to set voltage gates. |

Target Validation (Western Blot)

To confirm the pathway illustrated above, lysates should be probed for:

-

Pro-apoptotic: Bax, Cleaved Caspase-3, Cleaved PARP.

-

Anti-apoptotic: Bcl-2.[3]

-

Loading Control:

-actin or GAPDH. -

Significance: An increase in the Bax/Bcl-2 ratio is a hallmark of pyrazine-induced mitochondrial apoptosis.

References

-

Miniyar, P., et al. (2013).[2] Unequivocal role of pyrazine ring in medicinally important compounds: a review. Mini-Reviews in Medicinal Chemistry. Link

-

Tantawy, E. S., et al. (2020). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. Journal of Molecular Structure. Link

-

Faria, J. V., et al. (2015). Cytotoxicity of phenothiazine derivatives associated with mitochondrial dysfunction: A structure-activity investigation. Toxicology in Vitro. Link

-

Ghasemi, F., et al. (2023). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells.[3][4] Anti-Cancer Agents in Medicinal Chemistry. Link

-

Zhang, X., et al. (2018). Tetramethylpyrazine induces reactive oxygen species-based mitochondria-mediated apoptosis in colon cancer cells. Oncology Letters. Link

-

Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Interference. Assay Guidance Manual [Internet]. Link

Sources

- 1. The MTT-formazan assay: Complementary technical approaches and in vivo validation in Drosophila larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for 3-Amino-6-methylpyrazine-2-carboxylic acid

Introduction: A Versatile Scaffold in Modern Drug Discovery

3-Amino-6-methylpyrazine-2-carboxylic acid is a heterocyclic compound of significant interest to the pharmaceutical and drug development industries. Its unique structural motif, featuring a pyrazine ring substituted with amino, methyl, and carboxylic acid groups, serves as a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This compound and its derivatives have demonstrated considerable potential in the development of novel therapeutics, including potent anticancer agents, such as Fibroblast Growth Factor Receptor (FGFR) inhibitors, and new classes of antimicrobial compounds.[1][2][3] The strategic placement of its functional groups allows for versatile chemical modifications, making it a key building block in medicinal chemistry.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and utilization of this compound. The protocols and recommendations outlined herein are designed to ensure the integrity of the compound and the safety of laboratory personnel, thereby facilitating reproducible and reliable experimental outcomes.

Physicochemical Properties: Understanding the Molecule

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₂ | [4][5] |

| Molecular Weight | 153.14 g/mol | [4][5] |

| Appearance | Solid (likely a powder or crystalline solid) | [4][6] |

| Solubility | Limited solubility in water; may be soluble in polar organic solvents like DMSO and DMF. | [6] |

| Storage Temperature | 2-8°C | [4] |

Safety, Handling, and Storage: A Foundation of Best Practices

The safe and effective use of any chemical reagent begins with stringent adherence to proper handling and storage protocols. While this compound is not classified as a highly hazardous substance, prudent laboratory practices are essential to minimize risks and maintain the compound's stability.[7][8][9][10]

Personal Protective Equipment (PPE): The First Line of Defense

When handling this compound, especially in its powdered form, the following personal protective equipment should be worn to prevent direct contact and inhalation:

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[9]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.[8]

-

Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA-approved respirator is recommended.[7][8]

-

Skin and Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin exposure.[8]

Handling Procedures: Minimizing Exposure and Contamination

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust particles.[7][10]

-

Avoiding Dust Formation: Use dry clean-up procedures and avoid generating dust.[7]

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[7][10]

-

Spill Response: In the event of a spill, avoid breathing dust.[7] Clean up spills immediately using dry methods (e.g., sweeping or vacuuming with an explosion-proof vacuum) and place the material in a sealed, labeled container for disposal.[7]

Storage Protocols: Ensuring Chemical Integrity

The stability of this compound is contingent upon proper storage conditions. Adherence to these guidelines will prevent degradation and ensure the compound's suitability for experimental use.

-

Container: Store in a tightly closed container to protect from moisture and air.[6][8][9][10]

-

Temperature: Keep in a cool, dry place.[6][8][9][10] A storage temperature of 2-8°C is recommended.[4]

-

Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents.[9]

-

Environmental Protection: For larger quantities, consider storage in a bunded area to prevent accidental discharge into the environment.[7]

Caption: Figure 1: Recommended Storage Workflow.

Application Protocol: Synthesis of a 3-Aminopyrazine-2-carboxamide Derivative

The following protocol details a general procedure for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides, a class of compounds with demonstrated antimicrobial and anticancer activities.[11][12] This procedure is adapted from established methodologies and serves as a foundational workflow for researchers.[11]

Rationale Behind the Experimental Choices

This two-step synthetic route is a common and effective method for the preparation of amides from carboxylic acids.[11]

-

Fisher Esterification: The initial conversion of the carboxylic acid to its methyl ester derivative is a crucial step. This is because the ester is a more reactive electrophile than the carboxylic acid, facilitating the subsequent amidation reaction. The use of a strong acid catalyst, such as sulfuric acid, is necessary to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and promoting ester formation.[11]

-

Amide Formation: The second step involves the aminolysis of the methyl ester. This nucleophilic acyl substitution reaction is typically carried out using an excess of the desired amine to drive the reaction to completion. The reaction can be performed under microwave irradiation to accelerate the reaction rate and improve yields.[11]

Experimental Workflow

Caption: Figure 2: Synthesis Workflow.

Step-by-Step Protocol

Step 1: Synthesis of Methyl 3-Amino-6-methylpyrazine-2-carboxylate

-

In a round-bottom flask, suspend this compound in methanol.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add concentrated sulfuric acid dropwise while stirring.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 48 hours.

-

Pour the reaction mixture into water and neutralize to a pH of 7 by the slow addition of sodium bicarbonate.

-

Collect the resulting precipitate by filtration and wash with cold water.

-

Dry the solid to obtain methyl 3-amino-6-methylpyrazine-2-carboxylate.

Step 2: Synthesis of N-substituted 3-Amino-6-methylpyrazine-2-carboxamide

-

In a microwave reaction vial, combine the methyl 3-amino-6-methylpyrazine-2-carboxylate from Step 1 with the desired amine (typically 1.5-3 equivalents) in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a specified temperature and time (e.g., 120-130°C for 30-40 minutes) to drive the amidation reaction.[11]

-

After cooling, the reaction mixture is typically purified by flash chromatography on silica gel to isolate the desired N-substituted 3-amino-6-methylpyrazine-2-carboxamide.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and mass spectrometry).

Conclusion: A Key Intermediate for Future Discoveries

This compound is a compound with significant utility in the field of medicinal chemistry. Its proper handling and storage are paramount to ensuring the quality of research and the safety of laboratory personnel. The synthetic protocols outlined in this guide provide a solid foundation for the development of novel compounds with potential therapeutic applications. As research in this area continues, the importance of this versatile building block in the design and synthesis of next-generation pharmaceuticals is poised to grow.

References

- Bouling Chemical Co., Limited.

- Apollo Scientific.

-

Vesela, V., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(15), 2789. [Link]

-

El-Sayed, M. A. A., et al. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Journal of Coordination Chemistry, 62(16), 2636-2646. [Link]

-

ChemSynthesis. 3-amino-6-dimethylaminopyrazine-2-carboxylic acid. [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 813-820. [Link]

-

Reddy, C. S., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1923. [Link]

- Google Patents.

-

PubChem. 3-Amino-5-methylpyrazine-2-carboxylic acid. [Link]

-

Synerzine. 3-Aminopyrazine-2-carboxylic acid Safety Data Sheet. [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjpbcs.com [rjpbcs.com]

- 3. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]

- 4. achemtek.com [achemtek.com]

- 5. 3-Amino-5-methylpyrazine-2-carboxylic acid | C6H7N3O2 | CID 279233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Amino-6-Bromopyrazine-2-Carboxylic Acid: Properties, Applications, Safety Data | Buy High-Purity 3-Amino-6-Bromopyrazine-2-Carboxylic Acid from Leading China Manufacturer [chemheterocycles.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. synerzine.com [synerzine.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Optimizing reaction conditions for "3-Amino-6-methylpyrazine-2-carboxylic acid" coupling

Ticket ID: PYR-WZ-003 Status: Open Priority: High Subject: Optimization of Amide Bond Formation & Troubleshooting Guide[1][2]

Executive Summary

This support guide addresses the unique challenges of coupling 3-Amino-6-methylpyrazine-2-carboxylic acid (CAS: 6761-50-8).[1][2] This scaffold presents a "perfect storm" of synthetic difficulties: it is a zwitterionic species with poor solubility in non-polar solvents, possesses an electron-deficient amine (poor nucleophile), and a sterically hindered carboxylic acid prone to decarboxylation.[1]

This guide prioritizes Propylphosphonic Anhydride (T3P) and HATU chemistries, as field data suggests these offer the highest success rates over traditional carbodiimide (EDC/DCC) methods for this specific scaffold.[2]

Module 1: Solubility & Solvent Selection (The Foundation)

Issue: Users frequently report "gumming" or unreacted starting material due to the zwitterionic lattice energy of the starting material. Scientific Reality: The molecule exists as an inner salt.[2] Standard organic solvents (DCM, THF, Toluene) fail to break the electrostatic lattice, leading to heterogeneous reactions that stall.[1]

| Solvent System | Solubility Rating | Application Notes |

| DMF (Anhydrous) | ⭐⭐⭐⭐⭐ (Excellent) | Primary recommendation. Breaks zwitterionic interactions effectively.[1][2] |

| DMSO | ⭐⭐⭐⭐⭐ (Excellent) | Use if DMF is restricted.[1][2] Harder to remove during workup. |

| NMP | ⭐⭐⭐⭐ (Good) | Good alternative for microwave-assisted couplings.[1][2] |

| DCM / THF | ⭐ (Poor) | Avoid. Starting material will remain a suspension.[1][2] |

| Water/Dioxane | ⭐⭐⭐ (Moderate) | Viable only for Schotten-Baumann conditions (biphasic), but risks hydrolysis of activated esters.[1][2] |

Module 2: The Acid Coupling (Functionalizing the -COOH)

Scenario: You are attaching an external amine to the pyrazine carboxylic acid.[2]

Protocol A: The T3P Strategy (Recommended)

Why T3P? The 3-amino group can hydrogen-bond with the carbonyl oxygen, reducing electrophilicity.[1] T3P (Propylphosphonic anhydride) drives the reaction through a highly reactive mixed anhydride intermediate while scavenging the water byproduct.[2] It is less prone to epimerization and side-reactions than HATU for this scaffold.[1][2]

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 eq of this compound in Anhydrous DMF (0.2 M concentration).

-

Base Addition: Add 3.0 - 4.0 eq of DIPEA .

-

Amine Addition: Add 1.1 eq of the coupling partner (Amine).

-

Activation: Cool to 0°C. Add 1.5 - 2.0 eq of T3P (50% w/w in EtOAc/DMF) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2-12 hours.

-

Workup: T3P byproducts are water-soluble.[1][2] Dilute with EtOAc, wash with water (x3), sat.[1] NaHCO3, and Brine.[1][2]

Protocol B: The HATU Strategy (High Reactivity)

Use case: If T3P fails to push the reaction to completion due to extreme steric bulk on the amine partner.[2]

-

Dissolution: Dissolve 1.0 eq Acid in DMF.

-

Activation: Add 1.0 eq HATU and 2.0 eq DIPEA . Stir for 15 minutes before adding the amine.

-

Risk Mitigation: HATU can react with the 3-amino group of the pyrazine (guanidinylation) if left too long.[1][2] Do not exceed 30 mins activation time.

Module 3: The Nucleophilic Challenge (Functionalizing the -NH2)

Scenario: You are trying to couple the 3-amino group to an external acid. Issue: The pyrazine ring is electron-withdrawing, and the ortho-carboxylic acid further pulls density.[1][2] The 3-amino group is extremely non-nucleophilic.[1][2] Standard EDC/NHS couplings will fail.[1][2]

The "MsCl/NMI" Solution: Recent process chemistry indicates that standard coupling agents are insufficient.[1][2] You must generate a highly reactive intermediate using Methanesulfonyl Chloride (MsCl) and N-Methylimidazole (NMI) .[1][2]

Protocol:

-

Add NMI (3.0 eq) and cool to 0°C.

-

Add MsCl (1.2 eq) dropwise.[1][2] Stir 30 mins to form the mixed anhydride.

-

Add the this compound derivative (as the ester, usually, to prevent self-coupling).[1]

-

Heat to 40-60°C if necessary.

Module 4: Visualization & Logic Flow

Decision Tree: Optimizing Reaction Conditions

This diagram guides you through the selection of reagents based on your specific failure mode.[2]

Caption: Decision matrix for selecting coupling reagents based on solubility and functional group priority.

Module 5: Troubleshooting & FAQs

Q1: I see a new spot on TLC that isn't product or starting material. What is it?

-

Diagnosis: It is likely the Self-Coupled Dimer .[1][2] The 3-amino group of one molecule reacts with the activated acid of another.[1][2][3]

-

Fix: Ensure the external amine is added before the coupling agent (for T3P) or immediately after activation (for HATU).[2] Use a slight excess (1.2 eq) of the external amine to statistically favor the cross-coupling.[2]

Q2: The reaction turns black and yields are low.

-

Diagnosis: Thermal decomposition or decarboxylation.[1][2] Pyrazine-2-carboxylic acids are unstable at high temperatures (>100°C), especially in acidic media.[1][2]

-

Fix: Keep reaction temperature <60°C. If heating is required, use microwave irradiation for short bursts (10-20 mins) rather than prolonged reflux.

Q3: Can I use Acid Chlorides (SOCl2)?

-

Diagnosis: Risky.[1][2] Thionyl chloride generates HCl, which protonates the 3-amino group (deactivating it) but also increases the risk of decarboxylation.[1]

-

Fix: If you must use an acid chloride, convert the acid to the acid chloride using Oxalyl Chloride/DMF (cat.) in DCM at 0°C, then evaporate to dryness to remove HCl before adding the amine and base.[2]

Q4: My product is water-soluble and I can't extract it.

-

Fix: Do not use standard aqueous workup.[1][2] Evaporate the DMF/DMSO (using a genevac or high-vac line), then load the crude oil directly onto a C18 (Reverse Phase) column.[1] Elute with Water/Acetonitrile (0.1% Formic Acid).[1][2]

References

-

T3P Application in Pyrazine Chemistry

-

MsCl/NMI Activation for Electron-Deficient Amines

-

General Pyrazine Coupling Methodology

-

Solubility & Zwitterionic Properties

- The Solubility of Amino Acids in Various Solvent Systems.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Amino-5-methylpyrazine-2-carboxylic acid | C6H7N3O2 | CID 279233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

Side products in the synthesis of "3-Amino-6-methylpyrazine-2-carboxylic acid"

The following technical guide is structured as a specialized support center resource for researchers and process chemists working with 3-Amino-6-methylpyrazine-2-carboxylic acid (CAS: 56626-15-4). It synthesizes mechanistic organic chemistry with practical troubleshooting protocols.

Case ID: PYR-56626-OPT Assigned Specialist: Senior Application Scientist Subject: Synthesis Optimization, Impurity Profiling, and Isolation Troubleshooting

Executive Summary & Reaction Landscape

The synthesis of this compound is deceptively simple. While the core transformation (typically hydrolysis of the corresponding nitrile or ester) is straightforward, the molecule possesses an amphoteric nature and thermal instability that frequently lead to yield collapse or "ghost" impurities.

The following workflow diagram illustrates the primary synthesis pathway and the critical branching points where side products are generated.

Figure 1: Reaction landscape highlighting the critical path to the target acid and the thermal/kinetic divergence points leading to impurities.

Troubleshooting & FAQs

Direct answers to the most common failure modes reported by process chemistry teams.

Issue 1: The "Disappearing Yield" Phenomenon

User Question: "My reaction conversion is 99% by HPLC, but after workup and filtration, I am recovering only 30-40% yield. Where is my product going?"

Technical Diagnosis: You are likely falling into the Isoelectric Trap . Unlike simple benzoic acids, pyrazine carboxylic acids are amphoteric. The pyrazine ring nitrogens are weakly basic, and the carboxyl group is acidic.

-

At pH > 4: The molecule exists as the carboxylate anion (water-soluble).

-

At pH < 0.5: The molecule exists as the pyridinium cation (protonated ring nitrogen, water-soluble).

-

At pH ~2.5 (Isoelectric Point): The molecule is neutral (zwitterionic or uncharged) and exhibits minimum solubility.

Corrective Protocol:

-

Do not neutralize to pH 7. Many standard protocols call for neutralizing the alkaline hydrolysis mixture to neutral pH. This will leave your product dissolved in the mother liquor.

-

Target pH 2.0 – 2.5. Acidify the reaction mixture carefully with concentrated HCl.

-

Chill & Wait. The crystallization is kinetically slow due to the formation of intermolecular hydrogen bond networks. Stir at 0–5°C for at least 2 hours before filtration.

Issue 2: The "Ghost" Impurity (Decarboxylation)

User Question: "I see a new impurity peak (RRT ~1.2) appearing during the drying step. It wasn't there in the wet cake."

Technical Diagnosis:

This is 2-amino-5-methylpyrazine , formed via thermal decarboxylation.

Electron-deficient heteroaromatic carboxylic acids are prone to losing

-

Heat (>60°C): especially in the presence of residual moisture.

-

Acid Catalysis: Residual mineral acid in the wet cake lowers the activation energy for decarboxylation.

Corrective Protocol:

-

Drying: Use a vacuum oven at maximum 45°C . Do not use an air oven at 80-100°C.

-

Washing: Ensure the wet cake is washed thoroughly with cold water (or minimal isopropanol) to remove excess mineral acid before drying.

-

Validation: Check the mass spectrum. The impurity will show a mass of

.

Issue 3: Incomplete Hydrolysis (The Amide Intermediate)

User Question: "I have a persistent impurity at [M-1] relative to the product. Extending reaction time doesn't help."

Technical Diagnosis: The impurity is likely 3-amino-6-methylpyrazine-2-carboxamide (Mass 152 vs Acid Mass 153).

-

Note: In ESI-MS, the amide (

) and Acid ( -

Cause: The hydrolysis of the amide to the acid is the rate-limiting step. The nitrile hydrolyzes to the amide rapidly, but the amide requires higher energy to convert to the acid.

Corrective Protocol:

-

Increase Base Concentration: Ensure you are using at least 2.5 equivalents of NaOH. The reaction consumes 1 eq for the acid formation and 1 eq to form the salt, plus excess to drive kinetics.

-

Temperature: Ensure the internal temperature is maintained at reflux (>95°C). 80°C is often insufficient for the second hydrolysis step.

Impurity Profile & Analytical Data

Use the table below to identify peaks in your HPLC chromatogram.

Table 1: Common Impurities and Identification

| Compound | Structure Description | Relative Retention (RRT)* | Mass Shift (Δ) | Origin |

| Target Acid | 3-Amino-6-methylpyrazine-2-COOH | 1.00 | 0 | Product |

| Amide Impurity | 3-Amino-6-methylpyrazine-2-CONH2 | ~1.15 | -1 Da | Incomplete Hydrolysis |

| Decarboxylated | 2-Amino-5-methylpyrazine | ~1.30 | -44 Da | Thermal Degradation |

| Regioisomer | 3-Amino-5-methylpyrazine-2-COOH | ~0.95 | 0 Da | Starting Material Contamination |